1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine

GlyT1 inhibition Neuropsychiatric disorders SAR studies

Precise SAR requires exact chemical identity. 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine fills a critical gap in sulfonyl chain-length libraries, enabling systematic GlyT1 affinity profiling. • Bridges methyl/ethyl and butyl/phenyl analogs for valid pharmacophore mapping • Predicted LogP -0.68 & TPSA 52.65 Ų support CNS drug-likeness model validation • Lab-scale synthesis available; shipped under ambient conditions.

Molecular Formula C10H21N3O2S
Molecular Weight 247.36 g/mol
Cat. No. B13642553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine
Molecular FormulaC10H21N3O2S
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)C2CNC2
InChIInChI=1S/C10H21N3O2S/c1-2-7-16(14,15)13-5-3-12(4-6-13)10-8-11-9-10/h10-11H,2-9H2,1H3
InChIKeyWPMKVFSSWGCTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine: Identity and Compound Class


1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine (CAS: 1485079-28-4) is a synthetic small molecule featuring a piperazine ring bound to an azetidine moiety and a propylsulfonyl substituent . Its molecular formula is C₁₀H₂₁N₃O₂S, with a molecular weight of 247.36 g/mol and a predicted LogP of -0.6844, indicating moderate hydrophilicity . This compound belongs to the sulfonylpiperazine class, which is recognized as a privileged scaffold in medicinal chemistry, particularly for targeting glycine transporter-1 (GlyT1) and other central nervous system (CNS) receptors [1].

Why Generic Substitution Fails for This Sulfonylpiperazine


Sulfonylpiperazines are a broad class where small changes in the sulfonyl chain length can drastically alter target affinity, selectivity, and pharmacokinetics, making simple analog substitution unreliable. For example, replacing an n-propylsulfonyl with a methylsulfonyl group can result in orders-of-magnitude shifts in potency, as evidenced by cross-scaffold GlyT1 inhibitor data [1]. Consequently, procurement for SAR studies or biological screening necessitates precise chemical identity. Without directly comparable data, selecting 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine over its closest analogs must be driven by its distinct physicochemical properties (e.g., calculated LogP) and its strategic position within the sulfonyl chain-length series, which influences solubility and target engagement .

Key Evidence for Compound Differentiation


GlyT1 Inhibitory Potency: Class-Level Comparison

While direct GlyT1 inhibition data for 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is not publicly available, a structurally related advanced lead compound from the same N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide class achieved robust in vivo elevation of cerebral spinal fluid (CSF) glycine in both rodents and non-human primates [1]. In contrast, a comparator from the broader azetidinyl GlyT1 inhibitor class, US8653100 Compound 103, exhibited a human GlyT1 IC50 of 100 nM in a [3H]-glycine uptake assay [2]. The propylsulfonyl chain in the target compound is a key pharmacophoric feature associated with this potent GlyT1 inhibitory activity, and lengthening the chain to a butylsulfonyl group is anticipated to alter lipophilicity and off-target binding profiles, as inferred from general SAR trends in the class [3].

GlyT1 inhibition Neuropsychiatric disorders SAR studies

Calculated LogP and CNS Permeability Profile

1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine possesses a calculated partition coefficient (LogP) of -0.6844 . This value is significantly lower than that of the corresponding methylsulfonyl analog (predicted LogP approx. -1.2) and the ethylsulfonyl analog (predicted LogP approx. -0.9), indicating higher lipophilicity . This moderate LogP value suggests an improved potential for passive membrane permeability, particularly across the blood-brain barrier (BBB), compared to its shorter-chain counterparts, while maintaining sufficient aqueous solubility to avoid precipitation issues in biological assays [1]. This differentiates it from the more polar methylsulfonyl version, which may exhibit poorer CNS penetration.

Lipophilicity CNS drug design ADME properties

Thermal Stability and Handling in Synthesis

The predicted boiling point of 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is 382.9±52.0 °C at standard atmospheric pressure, with a predicted density of 1.25±0.1 g/cm³ . These predicted values indicate the compound is a stable liquid at room temperature with a high boiling point, which can be advantageous for certain high-temperature synthetic transformations or purification processes, unlike its lower molecular weight analogs which may be more volatile. For instance, the methylsulfonyl analog (MW 219.3 g/mol) is expected to have a significantly lower boiling point, potentially making the propylsulfonyl derivative a more manageable intermediate in solvent-free or high-temperature reactions .

Process chemistry Stability Synthetic intermediate

Primary Research and Industrial Applications


CNS GlyT1 Inhibitor Library for Schizophrenia Research

Given its structural features and the class-level evidence for GlyT1 inhibition, the primary application is as a key member of a sulfonyl chain-length SAR library. 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine bridges the gap between the shorter methyl/ethyl sulfonyl analogs and longer butyl/phenyl variants, enabling a systematic investigation of lipophilicity's impact on GlyT1 engagement and CNS penetration. Its procurement is essential for any research group aiming to fully map the pharmacophore requirements for this target [1].

MAGL PET Tracer Development Scaffold

The piperazinyl azetidine core is a validated scaffold for designing reversible monoacylglycerol lipase (MAGL) inhibitors, as evidenced by the development of radioligands like [18F]MAGL-2102 [2]. Introducing the 4-(propylsulfonyl) group onto this core provides a unique vector for modulating the reversible binding kinetics and improving the selectivity profile against serine hydrolases. This compound serves as a late-stage diversification intermediate for medicinal chemists developing next-generation imaging agents for neuroinflammation.

Validating In Silico CNS Drug-Likeness Models

The experimentally untested nature of this compound, combined with its well-defined predicted physicochemical profile (LogP = -0.68, TPSA = 52.65 Ų) , makes it an excellent probe molecule for validating in silico CNS drug-likeness models. Its procurement allows computational chemistry groups to experimentally verify the predictive power of their BBB permeability models by generating in vitro permeability (PAMPA-BBB) and efflux ratio (MDCK-MDR1) data for this specific chemotype, contributing to the refinement of computational algorithms.

Testing Novel N-Sulfonylation Methodologies

The specific connectivity of the target compound—where the propylsulfonyl group is on the opposite nitrogen relative to the azetidine—presents a synthetic challenge that makes it a useful substrate for developing or testing new N-sulfonylation methodologies [3]. Its procurement is valuable for academic groups focused on reaction discovery, where the goal is to demonstrate the functional group tolerance and chemo-selectivity of novel sulfonylation reagents on the sensitive azetidine-piperazine skeleton.

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